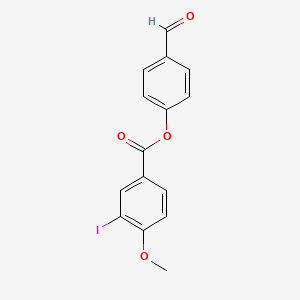

4-Formylphenyl 3-iodo-4-methoxybenzoate

Description

Significance of Multi-Functionalized Aryl Esters in Contemporary Organic Synthesis

Multi-functionalized aryl esters are a cornerstone of modern organic chemistry, serving as crucial intermediates and structural motifs in a wide array of synthetically valuable molecules. nih.gov These compounds are characterized by an ester group attached to an aromatic ring that is further decorated with various functional groups. Their significance stems from their dual role as both versatile building blocks and integral components of biologically active molecules. nih.gov

The presence of multiple distinct functional groups on a single scaffold allows for sequential and site-selective reactions, providing a streamlined pathway to complex molecular architectures. This strategic functionalization is highly desirable in the synthesis of pharmaceuticals, agrochemicals, and materials science. For instance, α-arylated esters and amides are widespread motifs in numerous bioactive compounds, and developing efficient methods for their synthesis is a major focus of chemical research. nih.gov Palladium-catalyzed coupling reactions, for example, have been developed for the efficient room-temperature synthesis of α-aryl esters from aryl halides, highlighting the importance of these structures. organic-chemistry.org The ability to construct these molecules from simple starting materials via processes like photocatalyzed multi-component reactions further underscores their value in creating functionally diverse products. nih.gov

Structural Characteristics of 4-Formylphenyl 3-iodo-4-methoxybenzoate and its Aromatic Subunits

This compound is a complex aryl ester possessing two distinct and strategically substituted aromatic rings linked by an ester functional group. Its molecular structure features a unique combination of reactive sites, making it a molecule of significant interest for synthetic exploration. The compound can be deconstructed into two primary subunits: the 4-formylphenyl group and the 3-iodo-4-methoxybenzoyl group.

The 4-formylphenyl subunit consists of a benzene (B151609) ring substituted with an aldehyde (formyl) group at the para position relative to the ester linkage. The aldehyde is a versatile functional group, susceptible to nucleophilic attack and oxidation, and can participate in a variety of carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions.

The 3-iodo-4-methoxybenzoyl subunit features a benzene ring with three substituents: the ester carbonyl, an iodine atom, and a methoxy (B1213986) group. The iodine atom, a heavy halogen, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a prime site for introducing further molecular complexity. The methoxy group is an electron-donating group that influences the electronic properties of the aromatic ring. The substitution pattern of this ring is similar to that of intermediates used in the synthesis of bioactive compounds like gefitinib, a tyrosine kinase inhibitor. nih.govmdpi.com

The table below summarizes the key structural features and synthetic potential of each subunit.

| Subunit | Key Functional Groups | Primary Reactivity / Synthetic Potential |

| 4-Formylphenyl | Aldehyde (-CHO) | Nucleophilic addition, Wittig reaction, reductive amination, condensation reactions. |

| 3-iodo-4-methoxybenzoyl | Aryl Iodide (-I) | Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |

| Methoxy (-OCH₃) | Electron-donating group, influences regioselectivity of electrophilic aromatic substitution. | |

| Linkage | Ester (-COO-) | Can be hydrolyzed to corresponding carboxylic acid and phenol (B47542). |

Overview of Research Trends for Benzoate (B1203000) Derivatives with Diverse Halogen and Aldehyde Functionalities

Benzoate derivatives featuring a combination of halogen and aldehyde functionalities are a subject of ongoing research, primarily driven by their potential applications in medicinal chemistry and materials science. The strategic placement of these groups allows for the fine-tuning of a molecule's biological activity and physical properties.

A significant trend in this area is the development of novel therapeutic agents. Research has shown that halogenated benzoate derivatives can exhibit potent biological activities. For example, the introduction of halogenated benzoyl groups to a natural product, altholactone, was found to significantly enhance its anti-fungal activity. nih.gov Specifically, 3-bromo and 4-iodobenzoate (B1621894) derivatives displayed potent effects against pathogenic fungi. nih.gov This highlights a research direction where the halogen atom is not just a synthetic handle but an integral part of the pharmacophore.

Furthermore, benzoate derivatives are widely explored for their role in treating disorders of the nervous system. While simple benzoates like sodium benzoate are studied for their effects on neurodegenerative diseases nih.gov, more complex derivatives are designed as local anesthetics. slideshare.netrsc.org The synthesis of new benzoate compounds by modifying their structures with various functional groups is a common strategy to discover agents with improved efficacy and lower toxicity. rsc.org The patent literature also reveals interest in benzoate derivatives for the potential treatment of neurodegenerative diseases like Alzheimer's. google.com These studies collectively indicate a robust and continuing interest in using halogenated and otherwise functionalized benzoates as scaffolds for drug discovery.

The table below summarizes selected research applications for this class of compounds.

| Research Area | Application / Finding | Example Compound Classes | Relevant Citations |

| Antifungal Agents | Halogenation of benzoate esters enhances antifungal activity. | Halogenated benzoates of altholactone | nih.gov |

| Neurotherapeutics | Benzoate derivatives investigated for treating neurodegenerative diseases. | Various benzoate ester derivatives | nih.govgoogle.com |

| Anesthetics | Design and synthesis of novel benzoate compounds as local anesthetics. | Substituted aminobenzoates | slideshare.netrsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11IO4 |

|---|---|

Molecular Weight |

382.15 g/mol |

IUPAC Name |

(4-formylphenyl) 3-iodo-4-methoxybenzoate |

InChI |

InChI=1S/C15H11IO4/c1-19-14-7-4-11(8-13(14)16)15(18)20-12-5-2-10(9-17)3-6-12/h2-9H,1H3 |

InChI Key |

KSLMVQZBBARVRI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formylphenyl 3 Iodo 4 Methoxybenzoate and Analogous Compounds

Retrosynthetic Strategies for 4-Formylphenyl 3-iodo-4-methoxybenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps to identify potential synthetic routes and key bond formations.

The most logical retrosynthetic disconnection for this compound is at the ester linkage. This C-O bond can be broken to yield two key precursors: an acyl donor derived from 3-iodo-4-methoxybenzoic acid and an alcohol, which is 4-formylphenol (also known as 4-hydroxybenzaldehyde).

This disconnection suggests a forward synthesis based on a classical esterification reaction. The most common approach involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride, which then reacts with the phenol (B47542) to form the ester. Alternatively, direct esterification methods using coupling agents can be employed.

| Disconnection | Precursor 1 (Acyl Donor) | Precursor 2 (Alcohol) | Forward Synthetic Reaction |

| Ester C-O Bond | 3-iodo-4-methoxybenzoic acid (or its acid chloride) | 4-formylphenol | Fischer Esterification, Schotten-Baumann reaction |

The precise placement of the iodo and formyl functional groups on the aromatic rings is critical. This requires regioselective reactions that direct the substituents to the desired positions.

Iodo Group: The introduction of the iodine atom at the C-3 position of the 4-methoxybenzoic acid scaffold is a key challenge. The methoxy (B1213986) group is a strong ortho-, para-directing group, while the carboxylic acid is a meta-directing group. Direct iodination of 4-methoxybenzoic acid would likely lead to iodination at the positions ortho to the activating methoxy group. Therefore, a multi-step strategy is often necessary to achieve the desired 3-iodo substitution pattern. One potential route involves using a starting material where the substitution pattern is already established. Alternatively, specific iodinating reagents and conditions can be used to control regioselectivity. For instance, combinations like iodine and silver trifluoroacetate (B77799) have been used for the iodination of substituted benzoic acids. researchgate.net

Formyl Group: The introduction of a formyl group at the C-4 position of phenol (para to the hydroxyl group) can be achieved through various formylation reactions. The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, is a classic method, although it often yields a mixture of ortho and para isomers. sciencemadness.org To favor the para product, modifications to the Reimer-Tiemann reaction or alternative methods like the Duff reaction or Gattermann reaction can be employed. A highly effective industrial method involves the oxidation of p-cresol (B1678582), where the methyl group is selectively oxidized to an aldehyde. googleapis.com

The 4-formylphenyl moiety is derived from 4-hydroxybenzaldehyde (B117250). wikipedia.org Its synthesis is well-established and can be accomplished via several routes. A common industrial method involves the cobalt-catalyzed oxidation of p-cresol with oxygen or an oxygen-containing gas in the presence of a base. googleapis.com This method allows for the selective oxidation of the para-methyl group to a formyl group. googleapis.com

Another prominent method is the Reimer-Tiemann reaction, involving the reaction of phenol with chloroform under basic conditions. While this method can produce the ortho-isomer (salicylaldehyde) as a significant byproduct, the para-isomer can be separated. sciencemadness.org

| Method | Starting Material | Reagents | Key Features |

| Cresol Oxidation | p-Cresol | O₂, Cobalt catalyst, Base | High selectivity for the para-position. googleapis.com |

| Reimer-Tiemann | Phenol | CHCl₃, NaOH | Classic method, may produce ortho-isomer byproduct. sciencemadness.org |

| Formylation | Phenol | Paraformaldehyde, MgCl₂, Triethylamine | Anhydrous conditions can provide ortho-formylation. orgsyn.org |

The synthesis of 3-iodo-4-methoxybenzoic acid is a crucial step. This compound (CAS Number: 68507-19-7) is a substituted benzoic acid derivative. guidechem.comsigmaaldrich.com A plausible synthetic route begins with a commercially available precursor like 4-methoxybenzoic acid or 3-amino-4-methoxybenzoic acid.

If starting from 3-amino-4-methoxybenzoic acid, a Sandmeyer-type reaction can be employed. This involves diazotization of the amino group with sodium nitrite (B80452) in an acidic solution, followed by treatment with a source of iodide, such as potassium iodide, to introduce the iodine atom at the C-3 position. This method offers excellent regiochemical control.

Alternatively, direct iodination of 4-methoxybenzoic acid can be explored using specific iodinating systems that can overcome the directing effects of the existing substituents, although this may be less efficient. researchgate.net

Transition-Metal-Catalyzed Reactions in the Synthesis of this compound

Modern organic synthesis increasingly relies on transition-metal catalysis to form bonds efficiently and under mild conditions. Rhodium-catalyzed reactions, in particular, offer powerful alternatives to traditional methods for ester formation.

Instead of the classical two-step process (acid activation followed by reaction with phenol), a rhodium-catalyzed phenoxycarbonylation offers a more direct route to the target ester. This method can construct the ester linkage by coupling an aryl halide, a carbon monoxide (CO) source, and an alcohol or phenol. rsc.orgnih.gov

In the context of synthesizing this compound, a plausible strategy would involve the rhodium-catalyzed carbonylation of a di-iodinated precursor, such as 1,3-diiodo-4-methoxybenzene, in the presence of 4-hydroxybenzaldehyde. However, a more direct approach is the carbonylation of an aryl iodide with a phenol. rsc.org

A general mechanism for rhodium-catalyzed alkoxycarbonylation of an aryl iodide (Ar-I) with an alcohol (R-OH) involves the following key steps:

Oxidative Addition: The rhodium(I) catalyst reacts with the aryl iodide to form a rhodium(III)-aryl-iodide intermediate.

CO Insertion: Carbon monoxide, which can be supplied from a gas cylinder or generated in situ from sources like aldehydes, inserts into the rhodium-aryl bond. rsc.org

Nucleophilic Attack: The alcohol or phenol attacks the carbonyl group of the coordinated acyl ligand.

Reductive Elimination: The final ester product is eliminated, regenerating the active rhodium(I) catalyst.

This catalytic cycle provides a CO-gas-free method for synthesizing esters, where alcohols or aldehydes can serve as the carbon monoxide source. rsc.org This technique has been shown to be effective for both alkoxycarbonylation (using alcohols) and phenoxycarbonylation (using phenols), often resulting in high yields of the desired ester products. rsc.org This methodology represents a sophisticated and efficient alternative for the synthesis of complex esters like this compound.

| Catalyst System | Reactants | CO Source | Product |

| Rhodium Catalyst | Aryl Iodide, Phenol | CO gas or CO surrogate (e.g., aldehyde) | Aryl Ester |

Palladium-Catalyzed Cross-Coupling Reactions Involving Aryl Halides

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nrochemistry.comlibretexts.orgbyjus.com This reaction is widely used for the construction of biaryl structures, which are common motifs in pharmaceuticals and materials science. nrochemistry.com

The catalytic cycle of the Suzuki coupling involves three main steps: nrochemistry.comlibretexts.orgbyjus.comyonedalabs.com

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling. nrochemistry.comorganic-chemistry.org

Palladium catalysis is also instrumental in forming C-C bonds at the alpha-position of carbonyl compounds, including esters and aldehydes. researchgate.netorganic-chemistry.orgberkeley.eduacs.orgorganic-chemistry.orgmit.edu This transformation, known as α-arylation, allows for the direct connection of an aryl group to the carbon atom next to the carbonyl group.

The reaction typically involves the coupling of an aryl halide with an enolate, which is generated from the carbonyl compound in the presence of a base. organic-chemistry.orgorganic-chemistry.org The choice of ligand is critical to the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.orgorganic-chemistry.orgmit.edu These methods are highly versatile and can be applied to a wide range of substrates, including those with base-sensitive functional groups. organic-chemistry.orgmit.edu

Exploration of Other Transition Metal Catalysts (e.g., Ni, Cu, Fe) in Analogous Systems

While rhodium and palladium are prominent, other transition metals like nickel, copper, and iron also offer unique catalytic activities for forming C-C and C-heteroatom bonds.

Nickel: Nickel catalysts are effective for the cross-coupling of aryl iodides with various partners. nsf.govrsc.orgrsc.orgprinceton.edunih.gov For instance, nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with aryl iodides provides a route to enantioenriched α-aryl esters. nsf.govrsc.orgrsc.org These reactions often proceed under mild conditions and are tolerant of a range of functional groups. rsc.orgrsc.org

Copper: Copper-catalyzed reactions are particularly useful for the synthesis of aryl ethers and aryl esters. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov For example, copper salts can catalyze the coupling of iodoazoles with aromatic nitrogen heterocycles, a reaction that can be facilitated by the addition of silver benzoate (B1203000). nih.gov Copper can also be used in oxidative decarboxylative coupling reactions to form C-C bonds. organic-chemistry.org

Iron: Iron is an attractive catalyst due to its low cost and low toxicity. mdpi.comrochester.eduoup.comnih.govlongdom.org Iron-catalyzed cross-coupling reactions have been developed for the formation of C-C bonds between a variety of substrates, including aryl halides and organometallic reagents. rochester.edunih.govlongdom.org These reactions often exhibit high functional group tolerance, making them suitable for the synthesis of complex molecules. nih.gov

| Metal Catalyst | Key Applications | References |

|---|---|---|

| Nickel (Ni) | Asymmetric reductive cross-coupling of α-chloroesters and aryl iodides. | nsf.govrsc.orgrsc.org |

| Copper (Cu) | Synthesis of aryl ethers and esters; oxidative decarboxylative coupling. | rsc.orgresearchgate.netorganic-chemistry.orgnih.gov |

| Iron (Fe) | Cross-coupling of aryl halides with organometallic reagents. | rochester.edunih.govlongdom.org |

Formylation and Iodination Procedures for Aromatic Systems

The introduction of formyl and iodo groups onto aromatic rings is a critical aspect of synthesizing "this compound."

Formylation of Phenols: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds like phenols. ajrconline.org This reaction typically uses a mixture of dimethylformamide (DMF) and a chlorinating agent like thionyl chloride (SOCl2) to generate the Vilsmeier reagent, which then acts as the formylating agent. ajrconline.org Other methods for the ortho-formylation of phenols have also been developed, which can be important for controlling the regioselectivity of the reaction. orgsyn.org The synthesis of 4-hydroxybenzaldehyde from phenol can be achieved through various routes, including modified Reimer-Tiemann reactions. sciencemadness.orggoogle.comchemicalbook.com

Iodination of Aromatic Systems: The iodination of methoxy-substituted aromatic compounds can be achieved using various reagents and conditions. researchgate.netorganic-chemistry.orgmdpi.comgoogle.comresearchgate.net A common method involves the use of elemental iodine in the presence of an oxidizing agent, such as hydrogen peroxide. researchgate.netmdpi.com This system allows for the efficient introduction of iodine onto the aromatic ring under relatively mild and environmentally friendly conditions. researchgate.net The regioselectivity of the iodination is influenced by the directing effects of the substituents on the aromatic ring. For methoxybenzene, iodination typically occurs at the para position relative to the methoxy group. researchgate.net

Direct Formylation Techniques for Aryl Aldehyde Synthesis

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, crucial for creating aryl aldehydes like the 4-formylphenyl moiety of the target compound. A variety of direct formylation methods are available, bypassing the need for multi-step sequences that involve the oxidation of a methyl or alcohol group.

Palladium-catalyzed carbonylation reactions represent a powerful tool for this purpose. These methods often utilize aryl halides (bromides or iodides) as starting materials. In one approach, aryl bromides are reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) under pressure. researchgate.net The efficiency of this process can be significantly enhanced by using specific phosphine ligands, such as di-1-adamantyl-n-butylphosphane (cataCXium A), which allows the reaction to proceed with high yields at low catalyst concentrations. researchgate.net

More recently, carbon dioxide (CO2) has been explored as a sustainable, abundant, and less toxic C1 source for formylation. acs.orgjchemlett.com Palladium-catalyzed systems have been developed to facilitate the reductive formylation of aryl halides using CO2. jchemlett.com For instance, aryl iodides can be converted to aromatic aldehydes using CO2 as the carbonyl source in the presence of a palladium catalyst and a reducing agent like phenylsilane. jchemlett.comorganic-chemistry.org Another innovative approach involves a redox-neutral formylation of aryl chlorides using 1,3-dioxolane (B20135) as the formylating agent, promoted by nickel and photoredox catalysis, which avoids the need for gaseous reagents or stoichiometric reductants. princeton.edu

| Method | Aryl Substrate | C1 Source | Key Reagents/Catalysts | Typical Conditions |

|---|---|---|---|---|

| Reductive Carbonylation | Aryl Bromide/Iodide | CO/H₂ (Syngas) | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., cataCXium A) | Elevated pressure and temperature |

| Reductive Formylation | Aryl Iodide | CO₂ | Palladium catalyst (e.g., Pd(PCy₃)₂Cl₂), Silane reductant (e.g., PhSiH₃) | Mild conditions |

| Photoredox/Nickel Catalysis | Aryl Chloride | 1,3-Dioxolane | Nickel catalyst, Photoredox catalyst (e.g., Ir photocatalyst) | Room temperature, visible light |

Regioselective Iodination of Aromatic Rings Bearing Methoxy and Carboxyl Groups

Achieving the specific substitution pattern of the 3-iodo-4-methoxybenzoate portion of the molecule requires careful control of regioselectivity during the iodination step. The methoxy group (-OCH3) is an activating, ortho-, para-directing group, while the carboxyl group (-COOH or -COOR) is a deactivating, meta-directing group. For the target molecule, iodination must occur ortho to the strong activating methoxy group and meta to the deactivating carboxyl group.

The powerful directing effect of the methoxy group typically governs the position of electrophilic substitution. The iodination of aromatic compounds substituted with activating groups like methoxy can be achieved using various iodinating agents. organic-chemistry.org N-Iodosuccinimide (NIS) is a common reagent used for this purpose, often in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine. organic-chemistry.org The reaction with methoxy-substituted arenes generally proceeds under mild conditions with short reaction times. organic-chemistry.org

For substrates containing both activating and deactivating groups, the outcome of the electrophilic aromatic substitution is dictated by the stronger activating group. In the case of a 4-methoxybenzoic acid derivative, the methoxy group will direct the incoming electrophile (iodine) to the positions ortho to it (positions 3 and 5). Therefore, direct iodination of 4-methoxybenzoic acid or its ester would be expected to yield the 3-iodo derivative regioselectively. Methods using iodine in combination with an oxidizing agent like iodic acid or hydrogen peroxide can also be employed for the efficient iodination of electron-rich aromatic rings. organic-chemistry.orgarkat-usa.org

Advanced Organic Synthesis Techniques Applicable to this compound

A convergent synthesis is an efficient strategy for assembling complex molecules. wikipedia.org Instead of building the molecule in a linear, step-by-step fashion from a single starting material, a convergent approach involves preparing key fragments of the target molecule independently. These fragments are then joined together in the final stages of the synthesis. wikipedia.orgrsc.org

For this compound, a convergent strategy would involve two separate synthetic pathways:

Synthesis of 3-iodo-4-methoxybenzoic acid: This involves the regioselective iodination of 4-methoxybenzoic acid as described previously.

Synthesis of 4-hydroxybenzaldehyde (p-hydroxybenzaldehyde): This is a commercially available starting material.

The final step is the coupling of these two fragments via an esterification reaction. This could be a classic Fischer esterification (reacting the carboxylic acid and the alcohol in the presence of an acid catalyst) or, more commonly for complex molecules, a coupling reaction using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ester bond under milder conditions.

Functional group interconversions (FGIs) are essential transformations that allow for the conversion of one functional group into another. imperial.ac.ukslideshare.net In the synthesis of this compound, several FGIs could be envisioned. For instance, the aldehyde group could be synthesized from a precursor, such as the reduction of a nitrile or an ester. The selective reduction of esters to aldehydes can be achieved at low temperatures using reagents like diisobutylaluminum hydride (DIBAL-H). fiveable.mevanderbilt.edu

The aldehyde functional group is sensitive to various reaction conditions, particularly oxidizing and strongly nucleophilic environments. If a synthetic step requires conditions that would degrade the aldehyde, a protection/deprotection strategy is necessary. Aldehydes are commonly protected as acetals, for example, by reacting them with ethylene (B1197577) glycol in the presence of an acid catalyst. The resulting 1,3-dioxolane ring is stable to many reagents, including reducing agents and organometallics. researchgate.net After the desired chemical transformations are performed on other parts of the molecule, the aldehyde can be regenerated by hydrolysis of the acetal (B89532) under acidic aqueous conditions. researchgate.net

| Transformation | Reagent(s) | Purpose in Synthesis |

|---|---|---|

| Ester → Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Late-stage formation of the formyl group from a more stable precursor. fiveable.mevanderbilt.edu |

| Aldehyde → Acetal (Protection) | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Protects the aldehyde from unwanted side reactions during subsequent synthetic steps. researchgate.net |

| Acetal → Aldehyde (Deprotection) | Aqueous acid (e.g., HCl) | Regenerates the aldehyde functional group at the end of the synthetic sequence. researchgate.net |

| Carboxylic Acid + Alcohol → Ester | DCC or EDC coupling agents | Forms the final ester linkage under mild conditions in a convergent synthesis. |

Sustainable Synthetic Approaches for this compound

Modern organic synthesis increasingly focuses on "green chemistry" principles, which aim to reduce waste and avoid the use of hazardous substances. bris.ac.uk One significant advancement in this area is the use of micellar catalysis, where reactions are conducted in water containing surfactants. researchgate.netbris.ac.uk Surfactants form micelles, which are spherical aggregates that create nanoscopic hydrophobic environments within the bulk aqueous phase. These micellar cores can solubilize non-polar organic reactants, allowing complex organic transformations to occur in water, thereby replacing volatile and often toxic organic solvents. bris.ac.ukresearchgate.net

This technology is particularly well-developed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.netmdpi.com While the final step in the synthesis of the target ester is an esterification, the precursors could potentially be synthesized using cross-coupling reactions under micellar conditions. For example, if one of the aromatic rings were constructed via a Suzuki coupling (e.g., coupling a boronic acid with an aryl halide), performing this reaction in an aqueous solution of a surfactant like Kolliphor EL or TPGS-750-M would be a sustainable alternative to traditional methods. researchgate.netresearchgate.net These reactions can often be performed at room temperature, in the presence of air, and with lower catalyst loadings, further enhancing their environmental credentials. researchgate.netmdpi.com

The use of micellar conditions circumvents solubility issues typically associated with running organic reactions in water and can enhance reaction rates. bris.ac.uknih.gov This approach represents a promising green methodology that could be applied to the synthesis of the building blocks required for this compound.

Mechanochemical Synthesis Methodologies for Ester Compounds

Mechanochemical synthesis, an approach that utilizes mechanical energy to induce chemical reactions, has emerged as a significant green chemistry tool for the synthesis of ester compounds. digitellinc.com This solvent-free methodology aligns with the principles of sustainable chemistry by reducing or eliminating the use of hazardous solvents, often leading to shorter reaction times and simplified work-up procedures. digitellinc.comcmu.edu High-speed ball-milling (HSBM) is a common technique employed in mechanochemical esterification, where the kinetic energy from the milling process facilitates the reaction between carboxylic acids and alcohols in the solid state. rsc.org

The application of mechanochemistry offers a viable alternative to conventional solution-phase esterification methods, which can be energy-intensive and generate significant solvent waste. digitellinc.com Research has demonstrated the broad applicability of this technique for the synthesis of a variety of esters, showcasing its potential for creating compounds analogous to this compound.

Detailed research findings have highlighted novel strategies for mechanochemical ester synthesis. For instance, two distinct solvent-free systems have been developed for esterification under HSBM conditions at room temperature. rsc.org One system, employing iodine (I2) and potassium hypophosphite (KH2PO2), has been shown to produce esterification derivatives in yields ranging from 45% to 91% within a short grinding time of 20 minutes. rsc.org An alternative system, utilizing potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)3), also affords ester products in yields of 24% to 85% after 60 minutes of grinding. rsc.org These methods are notable for being transition-metal-free and not requiring the pre-functionalization of the starting materials. nih.gov

The versatility of mechanochemical esterification is further demonstrated by its application to more complex molecules, including the late-stage diversification of natural products and the synthesis of cellulose (B213188) esters. rsc.orgmdpi.comnih.gov The mechanical forces in ball milling can effectively overcome the low solubility of reactants, a common challenge in traditional synthesis. rsc.org

The following interactive data table summarizes the key findings from studies on mechanochemical esterification, providing insights into the reaction conditions and outcomes for the synthesis of various ester compounds.

| Reagent System | Grinding Time (min) | Yield (%) | Key Advantages |

| I2/KH2PO2 | 20 | 45-91 | Solvent-free, transition-metal-free, rapid reaction |

| KI/P(OEt)3 | 60 | 24-85 | Solvent-free, transition-metal-free |

These methodologies underscore the potential of mechanochemistry as a robust and environmentally benign strategy for the synthesis of a wide array of esters, including functionalized aromatic esters structurally related to this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Formylphenyl 3 Iodo 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic compounds in solution. Through the use of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon environments, as well as their connectivity, can be established.

High-Field ¹H and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

The ¹H NMR spectrum of 4-Formylphenyl 3-iodo-4-methoxybenzoate provides critical information about the electronic environment of each proton. The aromatic region of the spectrum is expected to display a series of doublets and multiplets corresponding to the protons on the two phenyl rings. The aldehyde proton (CHO) is anticipated to appear as a distinct singlet at the downfield end of the spectrum, typically in the range of 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the 4-formylphenyl ring are expected to exhibit a characteristic AA'BB' system, appearing as two doublets. The protons on the 3-iodo-4-methoxybenzoate ring will present a more complex splitting pattern due to the differing electronic effects of the iodo and methoxy (B1213986) substituents. The methoxy group protons (-OCH₃) will be readily identifiable as a sharp singlet in the upfield region, generally around 3.8-4.0 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and aldehyde groups are expected to resonate at the lowest field, typically between 160 and 195 ppm. The carbon attached to the iodine atom will experience a shielding effect, causing its signal to appear at a higher field than would be expected for a typical aromatic carbon. The carbon of the methoxy group will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde H | 9.9 - 10.1 | s |

| Aromatic H (formylphenyl) | 7.9 - 8.1 | d |

| Aromatic H (formylphenyl) | 7.3 - 7.5 | d |

| Aromatic H (iodomethoxybenzoate) | 7.0 - 8.0 | m |

| Methoxy H | 3.8 - 4.0 | s |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 192 |

| Ester C=O | 163 - 165 |

| Aromatic C | 110 - 155 |

| Methoxy C | 55 - 57 |

| Aromatic C-I | 90 - 95 |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Through-Bond Connectivity

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent aromatic protons on both the formylphenyl and the iodomethoxybenzoyl rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton resonances. For instance, the aldehyde proton signal will correlate with the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show a correlation between the protons on the 4-formylphenyl ring and the ester carbonyl carbon, confirming the ester linkage. It would also show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of Carbonyl Stretching Frequencies of the Ester and Aldehyde Groups

The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The ester carbonyl (C=O) group is expected to show a strong absorption band in the region of 1720-1740 cm⁻¹. The aldehyde carbonyl group will also exhibit a strong stretching band, typically found at a slightly lower wavenumber, in the range of 1690-1715 cm⁻¹, due to conjugation with the aromatic ring. The presence of these two distinct carbonyl bands provides clear evidence for both the ester and aldehyde functionalities.

Analysis of Aromatic Ring Vibrations and C-O Stretches of the Methoxy Group

In addition to the carbonyl bands, the IR spectrum will display several other characteristic absorptions. The aromatic rings will give rise to C=C stretching vibrations in the region of 1450-1600 cm⁻¹. The C-H stretching vibrations of the aromatic and aldehyde protons will be observed around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹ (a characteristic pair of bands for the aldehyde C-H), respectively. The C-O stretching vibrations of the ester and the methoxy group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, the aryl-O stretch of the ester is expected around 1200-1250 cm⁻¹, while the O-CH₃ stretch of the methoxy group will likely be observed near 1020-1080 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Ester C=O | Stretch | 1720 - 1740 |

| Aldehyde C=O | Stretch | 1690 - 1715 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C-H | Stretch | 2700 - 2850 (two bands) |

| Ester C-O | Stretch | 1200 - 1250 |

| Methoxy C-O | Stretch | 1020 - 1080 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the aromatic chromophores and the extent of conjugation significantly influence its absorption characteristics.

Determination of Absorption Maxima Related to Aromatic Chromophores

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption maxima (λmax) corresponding to π → π* transitions within the substituted benzene (B151609) rings. The presence of auxochromes, such as the methoxy group (-OCH3), and chromophores, like the formyl (-CHO) and ester (-COO-) groups, attached to the aromatic systems, modulates the energy of these transitions.

The benzoyl and phenyl rings constitute the primary chromophoric systems. The electronic transitions are influenced by the electron-donating methoxy group and the electron-withdrawing formyl and iodo groups. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted benzene. The conjugation between the carbonyl group of the ester and the phenyl ring, as well as the formyl group with its adjacent phenyl ring, extends the π-system, which typically results in a shift of the absorption bands to longer wavelengths.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L mol-1 cm-1) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L mol-1 cm-1) | Transition |

|---|---|---|---|---|---|

| Ethanol | ~258 | ~18,000 | ~285 | ~12,500 | π → π* |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on the expected spectroscopic behavior of similar aromatic esters.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

For a polar molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique. ESI would likely produce the protonated molecule [M+H]+ or adducts with solvent ions (e.g., [M+Na]+). The high-resolution measurement of the m/z value of these ions allows for the calculation of the precise molecular formula. Given the presence of iodine, the isotopic pattern would be distinct, as iodine is monoisotopic (127I).

Fragment Ion Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments on the parent ion can provide valuable structural information through the analysis of fragmentation patterns. The ester linkage is a likely site for cleavage. Key fragmentation pathways would involve the cleavage of the ester bond, leading to characteristic fragment ions.

Table 2: Predicted HRMS Data and Major Fragment Ions for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |

|---|---|---|---|

| [C15H11IO4+H]+ | 398.9724 | 398.9721 | Protonated molecular ion |

| [C7H4IO2]+ | 262.9247 | 262.9245 | Fragment from cleavage of the ester C-O bond (iodinated benzoyl moiety) |

| [C8H7O2]+ | 135.0441 | 135.0439 | Fragment from cleavage of the ester O-C bond (formylphenyl moiety) |

Note: The observed m/z values are hypothetical examples to illustrate the high accuracy of HRMS.

X-ray Crystallography for Crystalline Derivatives or Analogues

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

In this compound, the dihedral angle between the two aromatic rings is a key conformational feature. Due to steric hindrance from the substituents and the ester linkage, the molecule is not expected to be planar. The ester group itself will influence the relative orientation of the two rings. The iodine atom, with its large atomic radius, will also play a role in the solid-state packing of the molecules.

Table 3: Anticipated Crystallographic Parameters for a Derivative of this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

Note: This data is a hypothetical projection based on crystallographic data of similar aromatic esters and is for illustrative purposes only.

Table of Compounds

| Compound Name |

|---|

| This compound |

In-depth Analysis of Intermolecular Interactions in the Solid State of this compound Remains a Subject for Future Research

A comprehensive review of scientific databases and literature reveals a notable absence of published crystallographic data for the specific compound this compound. Consequently, a detailed, experimentally verified analysis of its intermolecular interactions in the solid state cannot be presented at this time.

The elucidation of a molecule's crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for accurately mapping the non-covalent interactions that govern its three-dimensional arrangement in the solid state. These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, are fundamental to determining the material's physical properties. Without such foundational data for this compound, any discussion of its specific intermolecular contacts, including precise bond distances and angles, would be speculative.

While the constituent functional groups of this compound—a formyl group, an iodinated phenyl ring, a methoxy group, and a benzoate (B1203000) ester linkage—suggest the potential for a rich variety of intermolecular interactions, their actual manifestation in a crystal lattice is highly dependent on the specific steric and electronic environment of the molecule as a whole.

For instance, the presence of an iodine atom on the phenyl ring strongly suggests the possibility of halogen bonding. wikipedia.org This type of interaction, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, is a significant force in crystal engineering. wikipedia.orgresearchgate.net Similarly, the formyl and ester carbonyl groups are potential hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking or C–H···π interactions.

However, the precise nature and geometry of these potential interactions in the solid state of this compound remain undetermined. Detailed research, including the synthesis of a single crystal and its subsequent crystallographic analysis, would be required to provide the data necessary for the type of in-depth structural elucidation requested. Such research would yield valuable insights into the supramolecular chemistry of this particular compound.

Until such studies are conducted and published, a definitive analysis of the intermolecular interactions in solid-state this compound is not possible. The scientific community awaits future research to shed light on the structural characteristics of this molecule.

Reactivity and Mechanistic Investigations of 4 Formylphenyl 3 Iodo 4 Methoxybenzoate

Reactivity Profile of the Formyl Group in 4-Formylphenyl 3-iodo-4-methoxybenzoate

The formyl group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. Its position on the phenyl ring allows it to participate in a wide array of classic aldehyde reactions, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic addition is a fundamental reaction of aldehydes. The formyl group on this compound is expected to readily undergo such transformations.

Schiff Base Formation: The condensation of aldehydes with primary amines to form imines, or Schiff bases, is a robust and widely used reaction. jocpr.comresearchgate.net The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This compound would serve as the aldehyde component, reacting with various primary amines under mild, often acid-catalyzed, conditions. jocpr.com This reaction is crucial for synthesizing molecules with applications in materials science and medicinal chemistry. researchgate.net

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Expected Schiff Base Product |

|---|---|

| Aniline | 4-(((E)-phenylimino)methyl)phenyl 3-iodo-4-methoxybenzoate |

| 4-Methylaniline | 4-(((E)-(p-tolylimino)methyl)phenyl 3-iodo-4-methoxybenzoate |

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction requires a nucleophilic cyanide source, which attacks the electrophilic carbonyl carbon. libretexts.org The process is typically catalyzed by a base, which generates the cyanide anion (CN⁻) from HCN. libretexts.org For this compound, this reaction would convert the formyl group into a hydroxynitrile functionality, a valuable precursor for synthesizing alpha-hydroxy acids and other important organic molecules.

Aldehydes are readily oxidized to carboxylic acids. The formyl group of this compound can be converted to a carboxyl group using a variety of common oxidizing agents. This transformation would yield 4-((3-iodo-4-methoxybenzoyl)oxy)benzoic acid, adding a carboxylic acid moiety for further derivatization, such as amidation or esterification.

Table 2: Oxidation of the Formyl Group

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Basic, aqueous solution, then acidification |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |

The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group). This can be achieved with high selectivity using hydride reducing agents. This reaction converts this compound into 4-(hydroxymethyl)phenyl 3-iodo-4-methoxybenzoate, introducing a versatile alcohol functional group while leaving the ester and aryl iodide moieties intact.

Table 3: Reduction of the Formyl Group

| Reducing Agent | Typical Conditions |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol, room temperature |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

The formyl group can act as an electrophile in various condensation reactions to form new carbon-carbon bonds. Reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations provide pathways to introduce structural complexity. In these reactions, this compound would react with nucleophilic partners like phosphorus ylides, phosphonate (B1237965) carbanions, or enolates to generate alkenes or β-hydroxy carbonyl compounds, respectively.

Chemical Transformations Involving the Aryl Iodide Moiety in this compound

The carbon-iodine bond in the aryl iodide portion of the molecule is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations, undergoing oxidative addition to palladium(0) complexes more readily than their bromide or chloride counterparts. nih.gov

Cross-coupling reactions are powerful tools for forming C-C bonds and introducing diverse molecular fragments.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com The aryl iodide of this compound is an excellent electrophile for this reaction. It can be coupled with a wide range of aryl or vinyl boronic acids or their esters to form biaryl or aryl-vinyl structures. Research on the closely related compound 3-iodo-4-methoxybenzoic acid methylester has shown efficient coupling with sterically hindered arylboronic esters using a Pd(PPh₃)₄ catalyst. researchgate.net Similar conditions are expected to be effective for this compound.

Table 4: Representative Suzuki Cross-Coupling Reactions

| Boronic Acid/Ester | Catalyst/Base | Expected Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Formylphenyl 4-methoxy-[1,1'-biphenyl]-3-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Formylphenyl 4,4'-dimethoxy-[1,1'-biphenyl]-3-carboxylate |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 4-Formylphenyl 4-methoxy-3-(thiophen-2-yl)benzoate |

Sonogashira Reaction: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective with aryl iodides and proceeds under mild conditions. organic-chemistry.orgnih.gov The reaction allows for the introduction of an alkynyl substituent onto the benzoate (B1203000) ring of the molecule, creating conjugated enyne or arylalkyne systems that are valuable in materials science and natural product synthesis. libretexts.org

Table 5: Representative Sonogashira Cross-Coupling Reactions

| Terminal Alkyne | Catalyst System | Expected Product |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Formylphenyl 4-methoxy-3-(phenylethynyl)benzoate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 4-Formylphenyl 4-methoxy-3-((trimethylsilyl)ethynyl)benzoate |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The aryl iodide in this compound serves as a suitable substrate for this transformation. The reaction typically proceeds with the addition of a base and results in the formation of a new C-C bond at the position of the iodine atom, vinylating the aromatic ring. libretexts.org

Table 6: Representative Heck Cross-Coupling Reactions

| Alkene | Catalyst/Base | Expected Product |

|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 4-Formylphenyl 4-methoxy-3-((E)-styryl)benzoate |

| Ethyl acrylate | Pd(OAc)₂ / Et₃N | Ethyl (E)-3-(2-methoxy-5-((4-formylphenoxy)carbonyl)phenyl)acrylate |

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. The feasibility of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. The mechanism typically involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is paramount, and it is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and para to the leaving group. libretexts.org

In the case of this compound, the potential for SNAr on the 3-iodo-4-methoxybenzoate ring is limited by its substitution pattern.

Leaving Group : The iodine atom serves as the leaving group.

Electron-Withdrawing Group (EWG) : The ester functionality acts as a deactivating, electron-withdrawing group. However, it is positioned meta to the iodine atom. This positioning does not allow for resonance stabilization of the negative charge in the Meisenheimer intermediate that would form from a nucleophilic attack at the carbon bearing the iodine. libretexts.org

Electron-Donating Group (EDG) : The methoxy (B1213986) group is located ortho to the iodine atom. Methoxy groups are strong electron-donating substituents, which increase the electron density of the aromatic ring and thus deactivate it towards nucleophilic attack. youtube.com

Due to the deactivating nature of the ortho-methoxy group and the electronically unfavorable meta-position of the ester group, this compound is expected to be highly unreactive towards SNAr under standard conditions. The reaction would likely require harsh conditions, such as high temperatures and pressures, to proceed.

Cleavage Reactions of the C-I Bond

The carbon-iodine (C-I) bond in aryl iodides is a versatile functional group in organic synthesis. The iodine atom is an excellent leaving group, making the C-I bond susceptible to cleavage, particularly in transition-metal-catalyzed cross-coupling reactions. nbinno.com This reactivity provides a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at this specific position on the molecule.

Common cross-coupling reactions that could be employed to cleave the C-I bond in this compound include:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling : Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling : Palladium- and copper-catalyzed reaction with a terminal alkyne, yielding a disubstituted alkyne.

Buchwald-Hartwig Amination : Palladium-catalyzed reaction with an amine to form a C-N bond.

Ullmann Coupling : A copper-catalyzed reaction, typically with another aryl halide or a nucleophile. nbinno.com

These reactions demonstrate the utility of the C-I bond as a synthetic handle for further molecular elaboration, allowing for the introduction of a wide array of substituents.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OR)₂ | Pd(PPh₃)₄, Base | C-Ar' |

| Heck | R-CH=CH₂ | Pd(OAc)₂, PPh₃, Base | C-CH=CH-R |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C≡C-R |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | C-NR₂ |

Reactivity of the Ester Linkage in this compound

The ester linkage is a central functional group in the molecule, susceptible to various transformations that cleave or modify it.

Hydrolysis under Acidic, Basic, or Enzymatic Conditions

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol (or phenol).

Basic Hydrolysis (Saponification) : This is an effectively irreversible reaction carried out with a strong base, such as sodium hydroxide. Treatment of this compound with aqueous base would yield sodium 3-iodo-4-methoxybenzoate and 4-formylphenol upon workup.

Acidic Hydrolysis : This is a reversible reaction catalyzed by a strong acid (e.g., H₂SO₄) in the presence of water. It results in the formation of 3-iodo-4-methoxybenzoic acid and 4-formylphenol. The position of the equilibrium can be shifted by using a large excess of water.

Enzymatic Hydrolysis : Specific enzymes, such as lipases or esterases, can catalyze the hydrolysis of the ester bond under very mild and selective conditions (neutral pH, room temperature). This method offers high chemoselectivity, potentially leaving other functional groups untouched.

Transesterification Reactions with Various Alcohols or Phenols

Transesterification involves the reaction of the ester with an alcohol or phenol (B47542) in the presence of an acid or base catalyst. This process exchanges the original phenolic component of the ester with the new alcohol or phenol. For example, reacting this compound with methanol under acidic conditions would lead to the formation of methyl 3-iodo-4-methoxybenzoate and 4-formylphenol. The reaction is typically driven to completion by using a large excess of the reactant alcohol.

Selective Reductions to Aldehydes or Alcohols

The molecule contains two functional groups susceptible to reduction: the aldehyde and the ester. The outcome of a reduction reaction depends on the choice of the reducing agent.

Selective Aldehyde Reduction : The aldehyde group is significantly more reactive towards reduction than the ester. A mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent can chemoselectively reduce the aldehyde to a primary alcohol, leaving the ester group intact. iwu.edubeilstein-journals.org This reaction would yield 4-(hydroxymethyl)phenyl 3-iodo-4-methoxybenzoate.

Reduction of Both Aldehyde and Ester : A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the aldehyde and the ester functionalities. harvard.edu This non-selective reduction would cleave the ester bond and reduce both resulting fragments, yielding (3-iodo-4-methoxyphenyl)methanol (B1593547) and 4-(hydroxymethyl)phenol.

Selective Ester Reduction : The selective reduction of the ester in the presence of the aldehyde is challenging. However, certain specialized reagents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, can sometimes achieve the reduction of an ester to an aldehyde. harvard.edu More modern catalytic methods using specifically designed boranes have also been developed for the selective partial reduction of esters. nih.gov Applying such methods could potentially convert the ester to an aldehyde, though this would require careful optimization.

| Reducing Agent | Aldehyde Group Reactivity | Ester Group Reactivity | Primary Product(s) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduced to alcohol | No reaction | 4-(hydroxymethyl)phenyl 3-iodo-4-methoxybenzoate |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced to alcohol | Reduced to alcohol (with cleavage) | (3-iodo-4-methoxyphenyl)methanol and 4-(hydroxymethyl)phenol |

| Diisobutylaluminium Hydride (DIBAL-H, low temp) | Reduced to alcohol | Potentially reduced to aldehyde (with cleavage) | Complex mixture, potential for 3-iodo-4-methoxybenzaldehyde |

Influence of the Methoxy Substituent on Aromatic Reactivity and Electronic Properties

Resonance Effect (+R) : The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect is strongly electron-donating, increasing the electron density at the ortho and para positions relative to the methoxy group. This effect activates the ring towards electrophilic aromatic substitution. nbinno.com

Inductive Effect (-I) : Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the carbon atom to which it is attached.

Electron-Donating Effects on Electrophilic Aromatic Substitution Patterns

The susceptibility of the two aromatic rings in this compound to electrophilic aromatic substitution (SEAr) is significantly influenced by the electronic effects of their respective substituents. libretexts.org

The benzoate ring contains a methoxy group (-OCH3) and an iodine atom (-I).

The methoxy group is a strong activating group and an ortho, para-director. This is due to its potent +R (resonance) effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This effect outweighs its -I (inductive) effect, which arises from the electronegativity of the oxygen atom.

The iodine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. Its deactivating nature stems from its strong -I effect. However, like other halogens, it possesses a +R effect due to its lone pairs, which directs substitution to the ortho and para positions. latech.edu

The combined influence of these two substituents on the benzoate ring would lead to a complex substitution pattern. The powerful activating effect of the methoxy group would likely dominate, directing electrophiles primarily to the positions ortho and para to it. However, the position para to the methoxy group is already occupied by the ester linkage. Therefore, substitution would be most favored at the positions ortho to the methoxy group. The iodine atom at the 3-position would sterically hinder attack at one of these ortho positions, making the other ortho position the most likely site for electrophilic attack.

The phenyl ring is substituted with a formyl group (-CHO) and an ester group (-O-C=O).

The formyl group is a strong deactivating group and a meta-director. Both its -I and -R effects withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack. The resonance effect particularly reduces electron density at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In this case, the activating effect of the ester oxygen would be in competition with the deactivating effect of the formyl group. Electrophilic substitution on this ring would be less favorable than on the benzoate ring. If it were to occur, the directing effects of the two groups would need to be considered. The ester is an ortho, para-director, while the formyl group is a meta-director.

Steric and Electronic Modulations in Remote Reactions

The substituents on both aromatic rings of this compound can influence reactions occurring at distant sites within the molecule through a combination of steric and electronic effects.

Steric Effects:

The most significant steric factor in the molecule is the bulky iodine atom . Its presence at the 3-position of the benzoate ring can hinder the approach of reactants to the adjacent positions. This steric hindrance can affect not only electrophilic substitution on the ring but also reactions involving the ester functionality if the conformation of the molecule brings the iodine atom into proximity with the reaction center.

Electronic Effects:

The electronic effects of the substituents can be transmitted through the conjugated system of the molecule, influencing the reactivity of remote functional groups. For instance, the electron-donating methoxy group and the electron-withdrawing formyl and iodo groups can alter the electron density at the carbonyl carbon of the ester linkage. This, in turn, can affect the rate of nucleophilic acyl substitution reactions. nih.gov

A study on substituted phenyl benzoates has shown that electron-withdrawing substituents on one ring can decrease the sensitivity of the carbonyl group's 13C NMR chemical shift to substituent changes on the other ring. figshare.com This indicates a clear electronic interplay between the two aromatic systems through the ester bridge. In this compound, the electron-donating methoxy group on the benzoate ring would increase the electron density of the benzoyl portion, while the electron-withdrawing formyl group on the phenyl ring would decrease the electron density of the phenoxy portion. This electronic push-pull across the ester linkage can modulate the reactivity of the entire molecule.

Detailed Mechanistic Studies of Reactions Involving this compound

Elucidation of Catalytic Cycles and Reaction Intermediates

The presence of an aryl iodide moiety makes this compound a suitable candidate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. A plausible catalytic cycle for a Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR')2) is depicted below.

Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling:

Oxidative Addition: The catalytic cycle would begin with the oxidative addition of the aryl iodide to a palladium(0) complex (A), forming a palladium(II) intermediate (B). researchgate.net

Transmetalation: This intermediate would then undergo transmetalation with the organoboron reagent, in the presence of a base, to form a new palladium(II) complex (C), where the iodine atom has been replaced by the organic residue 'R' from the boron reagent.

Reductive Elimination: The final step is the reductive elimination from complex (C), which yields the coupled product and regenerates the palladium(0) catalyst (A), allowing the cycle to continue.

Reaction Intermediates: The key intermediates in this hypothetical catalytic cycle would be the Pd(II) species formed after oxidative addition and transmetalation. The specific ligands on the palladium catalyst would play a crucial role in stabilizing these intermediates and facilitating the catalytic process. sciforum.net

Kinetic Isotope Effects (KIE) and Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution. wikipedia.org For reactions involving this compound, KIE studies could provide valuable mechanistic insights.

For example, in an electrophilic aromatic substitution reaction on one of the rings, a primary KIE would be expected if the C-H bond cleavage is the rate-determining step. This is typically observed in reactions where the initial attack of the electrophile is reversible and the subsequent loss of a proton is slow. However, for most electrophilic aromatic substitutions, the initial electrophilic attack is the rate-determining step, and thus no significant primary KIE is observed (kH/kD ≈ 1). youtube.com

A hypothetical experiment to probe the mechanism of a nucleophilic acyl substitution at the ester carbonyl could involve the use of a deuterated nucleophile. The presence or absence of a KIE would help to elucidate the nature of the transition state for the rate-determining step.

Table of Expected KIE Values and Interpretations:

| Reaction Type | Isotopic Substitution | Expected kH/kD | Interpretation of Rate-Determining Step |

| Electrophilic Aromatic Substitution | Deuteration of the aromatic ring | ~1 | Attack of the electrophile |

| Electrophilic Aromatic Substitution | Deuteration of the aromatic ring | >1 | C-H bond cleavage |

| Nucleophilic Acyl Substitution | Deuterated nucleophile | >1 | Proton transfer involving the nucleophile |

| Nucleophilic Acyl Substitution | Deuterated nucleophile | ~1 | Nucleophilic attack at the carbonyl carbon |

Role of Solvent, Temperature, and Additives in Reaction Efficiency

The efficiency of reactions involving this compound would be highly dependent on the reaction conditions.

Solvent: The choice of solvent is critical. For polar reactions such as electrophilic aromatic substitution or nucleophilic substitution, the polarity of the solvent can significantly influence the reaction rate. tau.ac.il For instance, in palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF or THF are often used to dissolve the reactants and facilitate the stabilization of charged intermediates in the catalytic cycle. acs.org

Temperature: The reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster reactions. However, for reactions with multiple possible products, temperature can also influence the selectivity. For example, in electrophilic aromatic substitution, kinetic and thermodynamic control can lead to different product distributions at different temperatures.

Additives: In many reactions, additives play a crucial role. For iodination reactions, an oxidizing agent may be necessary. manac-inc.co.jp In palladium-catalyzed cross-coupling reactions, the choice of ligand for the palladium catalyst is a critical additive that can dramatically affect the reaction's efficiency and selectivity. The presence of a base is also essential in reactions like the Suzuki-Miyaura coupling to facilitate the transmetalation step.

Derivatization and Molecular Diversification of 4 Formylphenyl 3 Iodo 4 Methoxybenzoate

Systematic Modification of the Formyl Group

The aldehyde functionality is a cornerstone of organic synthesis, offering a gateway to numerous other functional groups. For 4-Formylphenyl 3-iodo-4-methoxybenzoate, this allows for modifications that can profoundly alter the molecule's electronic properties, steric profile, and potential for intermolecular interactions, all while preserving the aryl iodide for subsequent functionalization.

Synthesis of Oximes, Hydrazones, and Other Imine Derivatives

The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form imines (also known as Schiff bases). redalyc.org This reaction typically proceeds under mild, acid-catalyzed conditions. The reaction with hydroxylamine (B1172632) yields the corresponding oxime, while reactions with hydrazine (B178648) or substituted hydrazines produce hydrazones. These transformations are valuable for converting the planar carbonyl group into a C=N double bond, introducing new hydrogen-bonding capabilities and potential for geometric isomerism.

Table 1: Synthesis of Imine Derivatives

| Reactant | Product Structure | Product Name |

|---|---|---|

| Hydroxylamine (NH₂OH) | 4-((Hydroxyimino)methyl)phenyl 3-iodo-4-methoxybenzoate | |

| Hydrazine (NH₂NH₂) | 4-(Hydrazonomethyl)phenyl 3-iodo-4-methoxybenzoate | |

| Phenylhydrazine | 3-Iodo-4-methoxybenzoate of 4-((2-phenylhydrazono)methyl)phenol |

Wittig and Horner-Wadsworth-Emmons Olefination for Alkene Formation

To convert the formyl group into a carbon-carbon double bond (alkene), the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination are the premier methods. The Wittig reaction utilizes a phosphorus ylide (generated from a phosphonium (B103445) salt) to react with the aldehyde. The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding ylide and often favors the formation of (E)-alkenes. These reactions are highly reliable for extending the carbon framework of the molecule.

Table 2: Alkene Formation via Olefination Reactions

| Reaction Type | Reagent | Product Structure | Product Name |

|---|---|---|---|

| Wittig | Methyltriphenylphosphonium bromide | 4-Vinylphenyl 3-iodo-4-methoxybenzoate | |

| HWE | Triethyl phosphonoacetate | 4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl 3-iodo-4-methoxybenzoate |

Carboxylic Acid and Alcohol Derivatives via Selective Transformations

The oxidation state of the formyl group's carbon can be readily adjusted. Selective oxidation converts the aldehyde into a carboxylic acid, introducing a highly polar, acidic functional group. The Pinnick oxidation (using sodium chlorite (B76162), NaClO₂) is a common and efficient method that avoids oxidation of other sensitive groups. Conversely, selective reduction transforms the aldehyde into a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reducing agent for this purpose, capable of reducing aldehydes in the presence of less reactive functional groups like esters.

Table 3: Selective Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Product Structure | Product Name |

|---|---|---|---|

| Oxidation | Sodium chlorite (NaClO₂), 2-methyl-2-butene | 4-((3-Iodo-4-methoxybenzoyl)oxy)benzoic acid |

Functionalization at the Aryl Iodide Position

The carbon-iodine bond on the aromatic ring is an exceptionally valuable synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly reactive substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, making this position ideal for introducing significant structural diversity. researchgate.net

Introduction of Diverse Carbon Substituents (e.g., Alkyl, Aryl, Heteroaryl, Alkynyl)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation at the aryl iodide position. The Suzuki-Miyaura coupling (using boronic acids or esters), Sonogashira coupling (using terminal alkynes), and Stille coupling (using organostannanes) are among the most widely used and versatile methods. These reactions tolerate a broad range of functional groups, including the formyl group on the other side of the molecule, allowing for the direct introduction of complex carbon-based substituents.

Table 4: C-C Bond Formation via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkynyl |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Aryl-Alkenyl |

Incorporation of Nitrogen, Oxygen, or Sulfur Heteroatoms

Beyond carbon-carbon bonds, the aryl iodide is an excellent substrate for forming bonds with heteroatoms. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, enables the coupling of aryl iodides with a wide variety of primary and secondary amines, anilines, and amides to form C-N bonds. nih.gov Similarly, the Ullmann condensation, typically copper-catalyzed, can be used to form C-O bonds by coupling with alcohols or phenols, and C-S bonds by coupling with thiols. These methods provide direct access to aniline, phenol (B47542) ether, and thioether derivatives, respectively.

Table 5: C-Heteroatom Bond Formation Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | C-N |

| Ullmann Condensation | Phenol | CuI, Ligand (e.g., Phenanthroline), Base (e.g., K₂CO₃) | C-O |

Isotopic Labeling for Mechanistic or Tracing Studies

Isotopic labeling is a crucial technique in medicinal chemistry and drug development for elucidating reaction mechanisms and tracking the metabolic fate of molecules. Typically, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecular structure. For a compound like this compound, labeling could theoretically be introduced at various positions, such as the formyl proton, the methoxy (B1213986) group, or within the aromatic rings. Such labeled analogues would be invaluable for in vitro and in vivo studies. However, no published research was found that specifically describes the synthesis or application of isotopically labeled versions of this compound. General methods for labeling analogous benzophenone (B1666685) or benzoate (B1203000) structures exist, but their direct applicability and the results for this specific molecule remain undocumented.

Modifications of the Methoxy Group

The methoxy group on the benzoate ring is a common target for chemical modification to explore structure-activity relationships (SAR).

Selective Demethylation to Hydroxy-Benzoate Analogues

The conversion of a methoxy group to a hydroxyl group can significantly alter a molecule's biological properties, including its solubility and potential for hydrogen bonding. This transformation is typically achieved using reagents like boron tribromide (BBr₃) or strong acids. While the demethylation of various methoxybenzoic acids and aryl methyl ethers is a well-established chemical transformation, no specific studies detailing the selective demethylation of this compound to its corresponding hydroxy-benzoate analogue have been reported. The reaction conditions and yields for this particular substrate are therefore unknown.

Creation of Chemical Libraries Based on the this compound Scaffold

The structure of this compound presents multiple points for diversification, making it a potentially attractive scaffold for the creation of chemical libraries to screen for biological activity.